molecular formula C14H19ClN2 B2557529 3-Methyl-2-piperidin-4-yl-1H-indole;hydrochloride CAS No. 2361636-17-9

3-Methyl-2-piperidin-4-yl-1H-indole;hydrochloride

Cat. No.: B2557529
CAS No.: 2361636-17-9
M. Wt: 250.77
InChI Key: SMHXSZQHWUVUPW-UHFFFAOYSA-N
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Description

3-Methyl-2-piperidin-4-yl-1H-indole;hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of the Mori–Ban–Hegedus indole synthesis, where the base is changed from potassium carbonate to silver carbonate to prevent isomerization . The reaction is performed at ambient temperature, making it a convenient and efficient method.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-2-piperidin-4-yl-1H-indole;hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-piperidin-4-yl-1H-indole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

3-Methyl-2-piperidin-4-yl-1H-indole;hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-phenyl-1H-indole: Similar indole core but with a phenyl group instead of a piperidine ring.

    2-Piperidin-4-yl-1H-indole: Lacks the methyl group on the indole ring.

    1-Methyl-2-piperidin-4-yl-1H-indole: Methyl group is attached to the nitrogen atom of the indole ring.

Uniqueness

3-Methyl-2-piperidin-4-yl-1H-indole;hydrochloride is unique due to the presence of both the piperidine ring and the methyl group on the indole core

Properties

IUPAC Name

3-methyl-2-piperidin-4-yl-1H-indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2.ClH/c1-10-12-4-2-3-5-13(12)16-14(10)11-6-8-15-9-7-11;/h2-5,11,15-16H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHXSZQHWUVUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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